2-(1-((4-Fluorophenyl)sulfonyl)piperidin-4-yl)-5-(4-methoxybenzyl)-1,3,4-thiadiazole
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Description
2-(1-((4-Fluorophenyl)sulfonyl)piperidin-4-yl)-5-(4-methoxybenzyl)-1,3,4-thiadiazole is a useful research compound. Its molecular formula is C21H22FN3O3S2 and its molecular weight is 447.54. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Properties
Compounds related to 2-(1-((4-Fluorophenyl)sulfonyl)piperidin-4-yl)-5-(4-methoxybenzyl)-1,3,4-thiadiazole have been studied for their antibacterial properties. Derivatives of this compound, specifically 1-substituted-4-[5-(4-substituted phenyl)-1,3,4-thiadiazol-2-sulfonyl] piperazine, have shown promising antibacterial activities against certain pathogens such as G. zeae, C. mandshurica, and F. oxysporum, indicating potential applications in combating bacterial infections (Wu Qi, 2014).
Photodynamic Therapy for Cancer
The compound's derivatives have been utilized in the development of photosensitizers for photodynamic therapy, a treatment method for cancer. Zinc phthalocyanine derivatives of this compound have demonstrated high singlet oxygen quantum yields, making them effective in Type II photodynamic therapy mechanisms, crucial for treating cancer (M. Pişkin, E. Canpolat, Ö. Öztürk, 2020).
Antitubercular Activity
The derivatives of this compound have also been explored for their potential in treating tuberculosis. Novel Mannich bases of imidazo[2,1-b][1,3,4]thiadiazoles have shown significant antitubercular activity against Mycobacterium tuberculosis H37Rv, indicating their potential use in tuberculosis treatment (Naveen P. Badiger, I. M. Khazi, 2013).
Anticancer Properties
In the realm of cancer research, derivatives of this compound have been investigated for their anticancer properties. Specific derivatives have shown strong anticancer activities and could potentially be developed as therapeutic agents for cancer treatment (A. Rehman et al., 2018).
Properties
IUPAC Name |
2-[1-(4-fluorophenyl)sulfonylpiperidin-4-yl]-5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O3S2/c1-28-18-6-2-15(3-7-18)14-20-23-24-21(29-20)16-10-12-25(13-11-16)30(26,27)19-8-4-17(22)5-9-19/h2-9,16H,10-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKVNFXBRKFEEFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NN=C(S2)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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